N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine
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Overview
Description
N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, including the formation of the benzothiazole core, the piperidine ring, and the pyrazine ring. Common synthetic methods include:
Formation of Benzothiazole Core: This can be achieved through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Formation of Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving diamines and diketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its benzothiazole moiety, which is known for its antimicrobial properties.
Biological Studies: It is used in studies involving protein-ligand interactions and molecular docking to understand its binding affinity and specificity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes involved in bacterial cell wall synthesis, making it effective against certain bacterial strains. The piperidine and pyrazine rings contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl)formohydrazido acetamide: This compound also features a benzothiazole moiety and is known for its antimicrobial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have similar structural features and are investigated for their antibacterial activity.
Uniqueness
N-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is unique due to the combination of its benzothiazole, piperidine, and pyrazine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-24(17-18(27-2)22-10-9-21-17)13-14-7-11-25(12-8-14)20(26)19-23-15-5-3-4-6-16(15)28-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJCYRCFLNOZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3S2)C4=NC=CN=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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